molecular formula C17H16N2O5S B2481085 N-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide CAS No. 1251548-62-5

N-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide

Cat. No. B2481085
CAS RN: 1251548-62-5
M. Wt: 360.38
InChI Key: JRORJEULAVJXOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds like "N-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide" involves multiple steps, including condensation, cyclization, and functional group transformations. For example, synthesis pathways often utilize key intermediate compounds that are transformed through specific reactions to achieve the desired structure. The synthesis process can reveal insights into the reactivity and stability of the compound under various conditions (Kovalenko, Vlasov, & Chernykh, 2007).

Molecular Structure Analysis

Molecular structure analysis is critical for understanding the spatial arrangement of atoms within a compound and its implications on reactivity and interaction with biological targets. Techniques like X-ray crystallography and NMR spectroscopy are used to elucidate the compound's structure. For instance, the crystal structure analysis of related compounds highlights the importance of hydrogen bonding and π-π interactions in determining molecular conformation and stability (Kranjc et al., 2012).

Chemical Reactions and Properties

Understanding the chemical reactions and properties of "this compound" is essential for its application in synthesis and drug design. This includes its reactivity with other chemicals, stability under various conditions, and the nature of its chemical transformations. Research on similar compounds has shown that substituents and structural modifications can significantly impact their biological activity and interaction with receptors (Högberg et al., 1990).

Physical Properties Analysis

The physical properties of this compound, including solubility, melting point, and crystal structure, are vital for its handling and application in various fields. These properties can influence its formulation, storage, and delivery in a research or therapeutic context. Studies on related compounds provide valuable data on how molecular modifications affect these physical characteristics (Moloney, 2001).

Scientific Research Applications

Environmental and Analytical Chemistry Applications

Detection of Carcinogenic Compounds in Food and Beverages : Heterocyclic aromatic amines, such as PhIP, have been identified as carcinogens in rodents. Their analysis in biological matrices, foodstuff, and beverages is crucial for understanding their biological effects and exposure levels. Liquid chromatography coupled to mass spectrometry is a preferred method for sensitive and selective analysis of these compounds (Teunissen et al., 2010).

Organic Synthesis and Potential CNS Applications

Synthesis of Novel CNS Acting Drugs : Functional chemical groups in heterocycles, such as nitrogen, sulfur, and oxygen, form a large class of organic compounds with potential CNS activity. These compounds could lead to the development of new drugs with fewer adverse effects compared to existing CNS medications (Saganuwan, 2017).

Polymer Chemistry and Material Science

Acidolysis of Lignin Model Compounds : The acidolysis mechanism of dimeric non-phenolic β-O-4-type lignin model compounds has been studied, highlighting the significant role of the γ-hydroxymethyl group and the existence of a hydride transfer mechanism. This research contributes to the understanding of lignin degradation and valorization processes (Yokoyama, 2015).

Environmental Toxicology

Halogenated Fire Retardants in Indoor Environments : Non-PBDE halogenated fire retardants, such as NBFRs and dechlorane plus (DP), have been recognized as emerging persistent organic pollutants. Understanding their occurrence, fate, and toxic effects in indoor environments is essential for assessing potential risks to human health (Hsu et al., 2018).

Enzymatic Treatment of Organic Pollutants

Applications of Redox Mediators in Organic Pollutant Degradation : Enzymes, in the presence of redox mediators, have shown promise in the remediation of recalcitrant organic pollutants in wastewater. This enzymatic approach enhances the efficiency of degradation and expands the range of treatable substrates (Husain & Husain, 2007).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxothieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c1-19-10-6-7-25-15(10)14(20)13(17(19)22)16(21)18-9-4-5-11(23-2)12(8-9)24-3/h4-8,20H,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRORJEULAVJXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=C(C1=O)C(=O)NC3=CC(=C(C=C3)OC)OC)O)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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